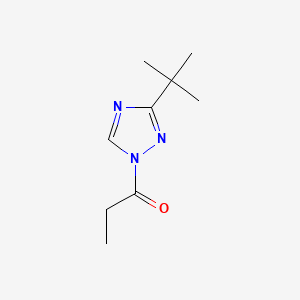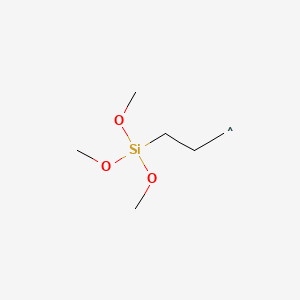
3,4-亚甲二氧基 PV8(盐酸盐)
描述
3,4-亚甲二氧基PV8(盐酸盐)是一种合成卡西酮,在结构上归类为兴奋剂。它是一种分析参考物质,主要用于研究和法医应用。 该化合物以其与其他取代卡西酮的结构相似性而闻名,这些卡西酮衍生自卡特植物中发现的生物碱卡西酮 .
科学研究应用
3,4-亚甲二氧基PV8(盐酸盐)用于各种科学研究应用中,包括:
化学: 作为质谱法和色谱法等分析方法的参考物质。
生物学: 研究合成卡西酮对生物系统的影响。
医学: 研究潜在的治疗用途和毒理学影响。
工业: 用于法医化学鉴定和分析合成卡西酮
作用机制
3,4-亚甲二氧基PV8(盐酸盐)的确切作用机制尚不清楚。据信它通过抑制去甲肾上腺素和多巴胺的再摄取,类似于其他合成卡西酮,导致突触间隙中这些神经递质的水平升高。 这导致类似于苯丙胺的兴奋剂效应 .
生化分析
Biochemical Properties
It is structurally similar to cathinones, which are known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
As a synthetic cathinone, it may have stimulant-like effects, similar to amphetamines .
Molecular Mechanism
It is known that cathinones act as norepinephrine-dopamine reuptake inhibitors (NDRI) .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 3,4-Methylenedioxy PV8 (hydrochloride) in animal models .
准备方法
合成路线和反应条件
3,4-亚甲二氧基PV8(盐酸盐)的合成涉及多个步骤,从中间体的制备开始。关键步骤包括:
3,4-亚甲二氧基苯丙酮的形成: 这是通过3,4-亚甲二氧基苯甲醛与硝基乙烷反应,然后还原实现的。
吡咯烷环的形成: 然后使中间体与吡咯烷反应,形成最终产物。
工业生产方法
化学反应分析
反应类型
3,4-亚甲二氧基PV8(盐酸盐)经历各种化学反应,包括:
氧化: 该化合物可以被氧化,形成相应的酮或羧酸。
还原: 还原反应可以将酮基转化为醇。
取代: 该化合物可以在亲核取代反应中发生取代,尤其是在吡咯烷环上。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化锂铝或硼氢化钠之类的还原剂。
取代: 可以在碱性条件下使用胺或卤化物等亲核试剂。
主要形成的产物
氧化: 形成羧酸或酮。
还原: 形成醇。
取代: 形成取代的吡咯烷衍生物
相似化合物的比较
类似化合物
亚甲二氧基吡咯戊酮(MDPV): 一种结构相似的化合物,也充当去甲肾上腺素-多巴胺再摄取抑制剂。
PV8(α-PHPP): 另一种具有类似兴奋剂效应的合成卡西酮。
亚甲二氧基-α-PHP: 一种具有相似化学结构和作用的相关化合物
独特性
3,4-亚甲二氧基PV8(盐酸盐)的独特性在于其特定的结构修饰,这可能导致与其他合成卡西酮相比,药理特性不同。 它作为分析参考物质的使用也突出了其在研究和法医应用中的重要性 .
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylheptan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3.ClH/c1-2-3-4-7-15(19-10-5-6-11-19)18(20)14-8-9-16-17(12-14)22-13-21-16;/h8-9,12,15H,2-7,10-11,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPDCJHJHGDHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346601 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24646-39-7 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![S-[4-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B593135.png)






